molecular formula C10H15ClN2 B2542567 N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine CAS No. 1016688-73-5

N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine

Cat. No.: B2542567
CAS No.: 1016688-73-5
M. Wt: 198.69
InChI Key: KVXNMJUYGSKIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine and its derivatives are extensively utilized in the synthesis of various pharmaceutical intermediates. These compounds play a crucial role in the development of novel pharmacologically active agents. For instance, the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives involves using a related compound as a key intermediate. These derivatives have shown significant antitumor activities, underscoring the importance of this class of compounds in medicinal chemistry (Chu De-qing, 2011).

Chemical Synthesis and Methodology

The compound and its related analogs are also pivotal in developing new synthetic methodologies. For instance, the N-methylation of 2,6-diaminopyridine, a process crucial for producing pharmaceutical intermediates and hair dye couplers, involves using methodologies that prevent over-alkylation and ensure selectivity, particularly in preparing secondary amines. This highlights the compound's role in improving synthetic efficiency and selectivity in organic synthesis (M. Nabati, M. Mahkam, 2014).

Antifungal and Insecticidal Activities

Research into the biological activities of compounds derived from this compound has revealed their potential in fungicidal and insecticidal applications. A series of derivatives synthesized from this compound displayed moderate to weak fungicidal and insecticidal activities, indicating their potential use in agricultural and pest control applications (Xiao-Bao Chen, De-Qing Shi, 2008).

Safety and Hazards

The safety information for “N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine” includes the following hazard statements: H301-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Biochemical Analysis

Biochemical Properties

N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a key player in the degradation pathway of acetamiprid, a widely used neonicotinoid pesticide . The compound interacts with enzymes produced by Fusarium sp. strain CS-3, a fungus isolated from soil, leading to the degradation of acetamiprid .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the degradation pathway of acetamiprid, the compound binds to enzymes produced by Fusarium sp. strain CS-3, leading to the breakdown of acetamiprid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of acetamiprid degradation, interacting with enzymes or cofactors . This interaction can lead to effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-8(2)13(3)7-9-4-5-10(11)12-6-9/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXNMJUYGSKIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016688-73-5
Record name [(6-chloropyridin-3-yl)methyl](methyl)(propan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.